

Application Notes and Protocols: Ammonium Oxalate Buffer in Soil Analysis

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Compound of Interest

Compound Name: Ammonium oxalate

Cat. No.: B7820676

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Introduction

Ammonium oxalate buffer, specifically an acidic solution of **ammonium oxalate** and oxalic acid, is a crucial reagent in soil science. While not used for the direct measurement of a soil's intrinsic pH, it serves as a selective extractant for non-crystalline and poorly crystalline forms of aluminum, iron, and manganese oxides and hydroxides. This extraction, commonly known as the Tamm's extraction, is vital for characterizing soil properties, understanding soil genesis, and assessing the bioavailability of certain elements. This document provides detailed application notes and protocols for the preparation and use of **ammonium oxalate** buffer in soil analysis, alongside standard procedures for soil pH measurement for comprehensive soil characterization.

Application Notes

The primary application of acidic **ammonium oxalate** buffer in soil analysis is the selective extraction of amorphous and poorly crystalline minerals. This is particularly useful for:

- Soil Classification and Genesis: The amount of oxalate-extractable iron and aluminum is a key indicator of soil development and weathering processes.
- Phosphorus Availability: In certain soil types, particularly highly weathered soils, the amount of oxalate-extractable phosphorus can be a good predictor of the plant-available phosphorus

pool.[1]

- Environmental Science: This extraction helps in assessing the mobility and bioavailability of heavy metals and other contaminants that may be associated with amorphous oxide phases in soil.
- Geochemistry: It is used to differentiate between amorphous and crystalline forms of various elements in geochemical studies.[2][3]

It is critical to note that the **ammonium oxalate** extraction is sensitive to light and should be performed in the dark to prevent the photoreduction of iron oxides, which would lead to the dissolution of crystalline forms and yield inaccurate results.[2][4] The buffer is also known as Tamm's reagent.[5][6]

Safety Precautions

Ammonium oxalate is a hazardous substance and requires careful handling.[7][8][9][10][11]

- Toxicity: Harmful if swallowed or inhaled and can cause skin and eye irritation.[11] Ingestion can lead to effects on the kidneys and calcium balance, potentially causing severe health issues.[11]
- Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][10] Work in a well-ventilated area or a fume hood to avoid inhaling dust.[7][8]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[8][10][11] Keep the container tightly closed.[7][8]
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes.[9][10] If inhaled, move to fresh air.[8][9][10] If swallowed, rinse mouth and seek immediate medical attention.[9][11]
- Disposal: Dispose of waste according to local, regional, and national regulations.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of the **ammonium oxalate** buffer and a typical soil extraction procedure.

Table 1: Reagents for 0.2 M Acidic **Ammonium Oxalate** Buffer (pH 3.0)

Reagent	Molar Mass (g/mol)	Mass for 1 L of 0.2 M Solution (g)
Ammonium Oxalate Monohydrate ((NH ₄) ₂ C ₂ O ₄ ·H ₂ O)	142.11	28.42
Oxalic Acid Dihydrate (H ₂ C ₂ O ₄ ·2H ₂ O)	126.07	25.21

Table 2: Typical Protocol Parameters for Oxalate Extraction

Parameter	Value
Soil Mass	0.25 - 0.4 g
Extraction Solution Volume	25 - 40 mL
Extraction Time	4 hours
Shaking Speed	40 - 50 rpm (end-over-end shaker)
Centrifugation Speed	>2000 rpm
Centrifugation Time	15 - 20 minutes

Experimental Protocols

Protocol 1: Preparation of 0.2 M Acidic Ammonium Oxalate Buffer (pH 3.0)

This protocol describes the preparation of the acidic **ammonium oxalate** buffer, also known as Tamm's reagent.

Materials:

- **Ammonium Oxalate** Monohydrate ($(\text{NH}_4)_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}$)
- Oxalic Acid Dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)
- Deionized water
- 1 L volumetric flasks (2)
- Large container (e.g., 2 L beaker or bottle)
- pH meter, calibrated
- Magnetic stirrer and stir bar
- Amber or foil-covered storage bottle

Procedure:

- Prepare 0.2 M **Ammonium Oxalate** Solution (Solution A):
 - Weigh 28.42 g of **ammonium oxalate** monohydrate.
 - Transfer the solid to a 1 L volumetric flask.
 - Add approximately 800 mL of deionized water and stir until the solid is completely dissolved.
 - Bring the volume up to the 1 L mark with deionized water and mix thoroughly.
- Prepare 0.2 M Oxalic Acid Solution (Solution B):
 - Weigh 25.21 g of oxalic acid dihydrate.
 - Transfer the solid to a second 1 L volumetric flask.
 - Add approximately 800 mL of deionized water and stir until the solid is completely dissolved.
 - Bring the volume up to the 1 L mark with deionized water and mix thoroughly.

- Prepare the Final Buffer:
 - In a large container, combine 700 mL of Solution A (0.2 M **Ammonium Oxalate**) with 535 mL of Solution B (0.2 M Oxalic Acid).[12][13]
 - Place the container on a magnetic stirrer and add a stir bar.
 - Calibrate the pH meter using pH 4.0 and 7.0 standards.
 - Immerse the pH electrode in the solution and monitor the pH while stirring.
 - Adjust the pH to 3.0 by adding small volumes of Solution A to increase the pH or Solution B to decrease the pH.[4][12][13]
- Storage:
 - Transfer the final buffer solution to an amber or foil-covered bottle to protect it from light.[2][4]
 - Store in a cool, dark place. The pH of the solution should be checked periodically as it can change over time.[4]

Protocol 2: Oxalate Extraction of Amorphous Fe and Al from Soil

This protocol details the procedure for extracting non-crystalline and poorly crystalline Fe and Al from soil samples.

Materials:

- Oven-dried and sieved soil sample
- 0.2 M Acidic **Ammonium Oxalate** Buffer (pH 3.0)
- 50 mL centrifuge tubes
- Analytical balance

- Automatic extractant dispenser or pipette
- End-over-end shaker
- High-speed centrifuge
- Scintillation vials or other suitable containers for storing the extract
- Apparatus for elemental analysis (e.g., ICP-OES, ICP-MS, or AAS)

Procedure:

- Sample Preparation:
 - Weigh 0.25 g of the dried and sieved soil sample into a 50 mL centrifuge tube.[13]
 - Include a blank (a centrifuge tube with no soil) and a duplicate sample for every batch of extractions to ensure quality control.[13]
- Extraction:
 - Add 25 mL of the 0.2 M acidic **ammonium oxalate** buffer to each centrifuge tube.[13]
 - Cap the tubes tightly and immediately cover the rack of tubes with aluminum foil or place them in a light-proof container.[2][13]
 - Place the tubes on an end-over-end shaker and shake for 4 hours at 40-50 rpm.[2][13]
- Separation:
 - After 4 hours, immediately remove the tubes from the shaker and centrifuge at a high speed (e.g., 9,000 rpm) for 15 minutes to separate the solid phase from the supernatant. [13]
- Sample Collection and Storage:
 - Carefully decant the clear supernatant (the extract) into a labeled scintillation vial.[2][13] Avoid transferring any of the soil pellet.

- Store the extracts in a cool, dark place until analysis.
- Analysis:
 - Analyze the concentration of Fe and Al (and other elements of interest) in the extracts using a suitable analytical technique such as ICP-OES, ICP-MS, or AAS.[13]
 - The extracts may require dilution prior to analysis to fall within the linear range of the instrument.[12][13]

Protocol 3: Standard Soil pH Measurement (1:1 Water Method)

This protocol describes the standard method for measuring the pH of a soil sample, which is a fundamental soil property.

Materials:

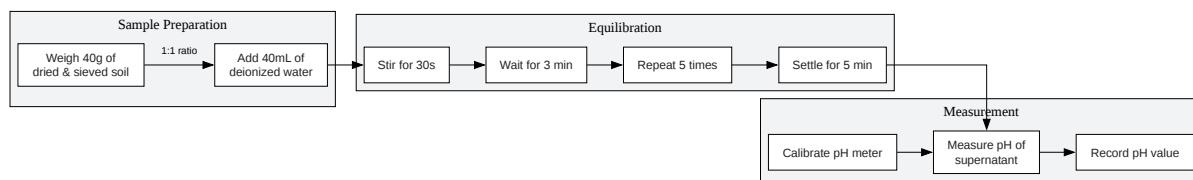
- Oven-dried and sieved soil sample
- Deionized water
- 100 mL beaker or cup
- Balance (accurate to 0.1 g)
- 100 mL graduated cylinder
- Glass stirring rod
- pH meter or pH pen, calibrated

Procedure:

- Sample Preparation:
 - Weigh 40 g of the dried and sieved soil into a 100 mL beaker.[14]
- Slurry Formation:

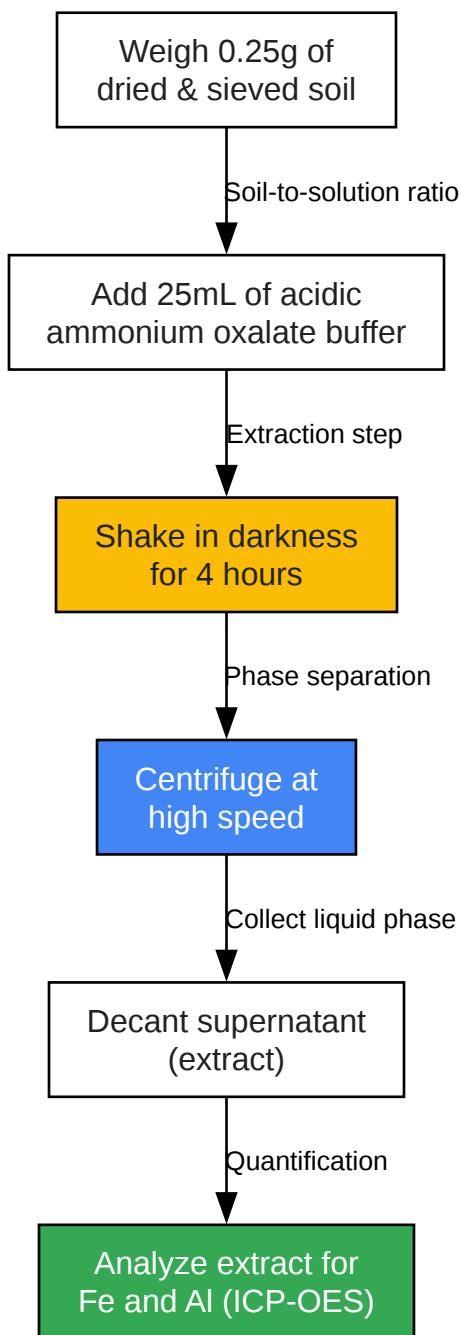
- Add 40 mL of deionized water to the beaker to create a 1:1 soil-to-water ratio.[14]
- Equilibration:
 - Stir the soil-water mixture thoroughly with a glass stirring rod for 30 seconds.[14]
 - Let the mixture stand for three minutes.[14]
 - Repeat the stirring and waiting cycle a total of five times.[14]
 - Allow the mixture to settle for about 5 minutes until a clearer liquid layer (supernatant) forms above the settled soil.[14]
- pH Measurement:
 - Calibrate the pH meter or pen using pH 4.0 and 7.0 standards.
 - Carefully place the electrode of the pH meter into the supernatant.
 - Record the pH reading once it stabilizes.

Diagrams



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Caption: Workflow for standard soil pH measurement.



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Caption: Workflow for oxalate extraction of soil.

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